
SJ-172550
概要
説明
SJ-172550は、マウス二重分体X(MDMX)タンパク質と腫瘍抑制タンパク質p53との相互作用を標的とする低分子阻害剤です。 この化合物は、MDMXの過剰発現によりp53経路が不活性化されている癌に対する潜在的な治療薬として同定されています .
準備方法
合成経路および反応条件: SJ-172550の合成は、2-クロロ-4-[(1,5-ジヒドロ-3-メチル-5-オキソ-1-フェニル-4H-ピラゾール-4-イリデン)メチル]-6-エトキシフェノキシ酢酸メチルエステルと適切なアルデヒドを、塩化水素ガス存在下で縮合させることにより行われます . 反応条件は、一般に、適切なアルコールを溶媒として用いることを含みます。
工業生産方法: this compoundの工業生産方法は、広く文書化されていません。 合成プロセスは、反応条件、溶媒の使用、および精製技術を最適化することで、最終生成物の高収率と高純度を確保するためにスケールアップすることができます .
化学反応の分析
反応の種類: SJ-172550は、主にピラゾロン環やクロロ置換フェニル基などの反応性官能基の存在により、置換反応を起こします .
一般的な試薬と条件: This compoundの合成および反応で使用される一般的な試薬には、アルデヒド、塩化水素、およびさまざまなアルコール(溶媒)などがあります . 反応条件は、多くの場合、化合物の安定性を確保するために、中程度の温度と制御されたpHレベルで行われます。
主な生成物: This compoundを含む反応から生成される主な生成物は、MDMXのp53結合ポケットに結合する能力を特徴とする、目的の阻害剤化合物そのものです .
科学的研究の応用
SJ-172550は、特に癌生物学と医薬品化学の分野で、いくつかの科学研究における応用があります。 それは、p53経路とその腫瘍抑制における役割を研究するために使用されます。 MDMXとp53との相互作用を阻害することにより、this compoundはp53の機能を回復させ、癌細胞のアポトーシスを引き起こします . この化合物は、p53経路が不活性化されている癌に対する潜在的な治療薬を特定するために、ハイスループットスクリーニングアッセイでも使用されています .
作用機序
SJ-172550は、MDMXと共有結合的な、しかし可逆的な複合体を形成することで効果を発揮し、p53への結合を阻害するコンフォメーションに固定します . この相互作用によりp53が安定化され、癌細胞のアポトーシスを誘導することができます。 This compound-MDMX複合体の相対的な安定性は、培地の還元電位や凝集体の存在などの要因の影響を受けます .
類似の化合物との比較
類似の化合物:- Nutlin-3a
- RG-7112
- Idasanutlin (RG7388)
- MI-773 (SAR405838)
- NSC 207895
独自性: This compoundは、MDMXと可逆的な共有結合複合体を形成する能力が独特であり、この可逆的な結合特性を持たない可能性のある他のMDMX阻害剤とは異なります . さらに、this compoundは、Nutlin-3aなどのMDM2阻害剤と組み合わせた場合、相加的な効果を示し、治療薬としての可能性を高めています .
類似化合物との比較
Similar Compounds:
- Nutlin-3a
- RG-7112
- Idasanutlin (RG7388)
- MI-773 (SAR405838)
- NSC 207895
Uniqueness: SJ-172550 is unique in its ability to form a reversible covalent complex with MDMX, which distinguishes it from other MDMX inhibitors that may not have this reversible binding property . Additionally, this compound has shown additive effects when combined with MDM2 inhibitors like Nutlin-3a, enhancing its potential as a therapeutic agent .
生物活性
SJ-172550 is a small molecule compound identified as the first selective inhibitor of MDMX (also known as MDM4), a protein that negatively regulates the p53 tumor suppressor pathway. This compound has garnered attention due to its potential applications in cancer therapy, particularly in tumors where p53 is wild-type but inhibited by MDMX. The compound's biological activity primarily revolves around its ability to disrupt the interaction between MDMX and p53, thereby promoting apoptosis in cancer cells.
Chemical Profile
- Chemical Name: 2-[2-Chloro-4-[(1,5-dihydro-3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-ylidene)methyl]-6-ethoxyphenoxy]acetic acid methyl ester
- CAS Number: 431979-47-4
- Molecular Formula: C22H21ClN2O5
- Molecular Weight: 426.87 g/mol
- Purity: ≥99%
This compound operates through a multifaceted mechanism:
- Reversible Binding: It binds reversibly to MDMX with an effective concentration (EC50) of approximately 2.3 µM, effectively competing with p53 for binding sites .
- Disruption of MDMX-p53 Interaction: By binding to MDMX, this compound prevents MDMX from interacting with p53, thereby freeing p53 to induce apoptosis in cancer cells .
- Covalent Modification: The compound can form covalent complexes with MDMX, locking it into a conformation that cannot bind p53 .
Table 1: Key Binding Characteristics of this compound
Parameter | Value |
---|---|
Binding Constant (KD) | ~20 µM |
EC50 for MDMX-P53 Interaction | 2.3 µM |
IC50 in Retinoblastoma Cells | <20 µM |
Stability in Aqueous Buffer | Unstable |
In Vitro Studies
Research has demonstrated that this compound effectively induces cell death in retinoblastoma cells expressing amplified levels of MDMX. When combined with the MDM2 inhibitor Nutlin-3a, this compound exhibits an additive effect, enhancing the overall efficacy against cancer cells .
Case Studies
- Retinoblastoma Cells: In studies involving retinoblastoma cell lines (Weri1), this compound showed significant cytotoxicity, particularly in cells with high MDMX expression levels. The combination treatment with Nutlin-3a resulted in increased apoptosis rates compared to either treatment alone.
- U2OS Cells: In experiments using U2OS cells (which express wild-type p53), this compound was shown to sensitize these cells to Nutlin-3a treatment, highlighting its potential role in combination therapies for tumors that retain functional p53 .
Table 2: Summary of Biological Activity Observations
Cell Line | Treatment | Observed Effect |
---|---|---|
Weri1 | This compound + Nutlin-3a | Increased apoptosis |
U2OS | This compound + Nutlin-3a | Sensitization to Nutlin-3a |
Challenges and Limitations
Despite its promising biological activity, this compound faces several challenges:
- Chemical Instability: The compound is reported to be unstable in aqueous solutions, leading to degradation and the formation of side products that may have unknown biological activities .
- Promiscuous Binding: Studies indicate that this compound may exhibit promiscuous binding to various cellular proteins, raising concerns about its specificity and potential off-target effects .
- Complex Mechanism of Action: The dual nature of its binding (both covalent and non-covalent interactions) complicates the understanding of its precise mechanism and hinders further development as a selective therapeutic agent .
特性
IUPAC Name |
methyl 2-[2-chloro-6-ethoxy-4-[(E)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]phenoxy]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O5/c1-4-29-19-12-15(11-18(23)21(19)30-13-20(26)28-3)10-17-14(2)24-25(22(17)27)16-8-6-5-7-9-16/h5-12H,4,13H2,1-3H3/b17-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKKFQJXGAQWHBZ-LICLKQGHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=NN(C2=O)C3=CC=CC=C3)C)Cl)OCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C/2\C(=NN(C2=O)C3=CC=CC=C3)C)Cl)OCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
431979-47-4 | |
Record name | SJ-17255 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Has the structure of SJ-172550 been confirmed, and is there spectroscopic data available?
A1: While the chemical name methyl 2-[2-chloro-6-ethoxy-4-[(E)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]phenoxy]acetate is consistently used to describe this compound, none of the provided research articles explicitly confirm its structure through spectroscopic data like NMR or mass spectrometry.
Q2: Are there concerns regarding the stability of this compound?
A3: Yes, research has indicated that this compound exhibits instability in aqueous solutions, leading to the formation of degradation products. [] This instability poses a challenge for its use as a reliable tool in biological research, as the degradation products may have unknown biological activities.
Q3: What is the current understanding of the Structure-Activity Relationship (SAR) for this compound and its analogues?
A4: There is limited information available on the SAR of this compound and its analogues. While some studies utilize derivatives of (E)-3-benzylidene-7-methoxychroman-4-one, a structural feature present in this compound, to investigate cytotoxic properties, [, ] a systematic exploration of modifications to the this compound scaffold and their impact on MDMX inhibition or other biological activities is lacking in the provided literature.
Q4: Are there any known cases of resistance to this compound?
A4: The provided literature does not offer specific information regarding developed resistance mechanisms to this compound. Given the uncertainties surrounding its mechanism of action and its instability, extensive investigation into resistance mechanisms may be premature.
Q5: What are the implications of the findings on this compound for its potential as a therapeutic agent?
A7: The discovery of this compound's complex mechanism of action, its instability in aqueous solutions, and the lack of comprehensive SAR data raise concerns about its suitability as a therapeutic agent. [, ] Further research is needed to fully understand its behavior and to potentially modify its structure to enhance its stability and selectivity before it can be considered for clinical development.
Q6: Are there alternative MDMX inhibitors being explored?
A8: Yes, despite the challenges associated with developing selective MDMX inhibitors, research in this area continues. While this compound was initially considered a promising lead, its limitations have prompted the search for more stable and selective alternatives. [] The scientific community recognizes the therapeutic potential of disrupting the p53-MDM2/MDMX interaction, and ongoing efforts are focused on identifying and characterizing novel compounds with improved pharmacological properties. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。